3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide
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Overview
Description
Pyrazole derivatives, which include a five-membered heterocycle containing two nitrogen atoms, are extensively found as a core framework in a huge library of heterocyclic compounds . These compounds demonstrate a broad spectrum of physical, chemical and biological characteristics .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves innovative routes and environment-friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
Pyrazole derivatives are pi-excessive aromatic monocyclic heterocyclic compounds having two N-atoms in a 5-membered 1,2-diazole ring .Chemical Reactions Analysis
There are three sites for electrophilic attack in the pyrazole moiety, which is in tautomeric equilibrium with the active methylene group and the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure and substituents .Scientific Research Applications
Cancer Therapy and CDK2 Inhibition
The compound has been investigated as a potential cancer treatment by targeting cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for selective inhibition in tumor cells. Researchers have designed and synthesized novel derivatives featuring the pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .
Drug Design and Medicinal Chemistry
The compound’s scaffold provides a valuable starting point for drug design. Medicinal chemists can modify its structure to create analogs with improved pharmacological properties. Computational studies, including molecular modeling, can guide these efforts .
Future Directions
properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-12-6-8(5-11-12)9-7-15(13,14)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKHIPQBSJHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CS(=O)(=O)CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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